

# comparative analysis of different commercially available 08:0 PI(3,4)P2

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## Compound of Interest

Compound Name: 08:0 PI(3,4)P2

Cat. No.: B15597225

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## A Comparative Analysis of Commercially Available 08:0 PI(3,4)P2

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a critical second messenger in cellular signaling, playing a key role in pathways that govern cell growth, proliferation, and survival. The short-chain di-octanoyl (08:0) version of PI(3,4)P2 is a valuable tool for in vitro and cell-based assays due to its increased solubility and ease of handling compared to its long-chain counterparts. This guide provides a comparative analysis of commercially available **08:0 PI(3,4)P2** products from leading suppliers, offering a summary of their specifications, a review of their application in published research, and relevant experimental protocols.

## Product Specifications

Several reputable suppliers offer synthetic **08:0 PI(3,4)P2**. Below is a summary of the key specifications for products from Avanti Polar Lipids, Cayman Chemical, and Echelon Biosciences.

Feature	Avanti Polar Lipids (Product #850183P)	Cayman Chemical (Item #10008400)	Echelon Biosciences (Product #P-3408)
Product Name	08:0 PI(3,4)P2	PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)	PI(3,4)P2 diC8
Purity	>99% (TLC)	≥98% <a href="#">[1]</a> <a href="#">[2]</a>	Synthetic, purified <a href="#">[3]</a>
Formulation	Powder (ammonium salt)	Lyophilized powder (sodium salt) <a href="#">[1]</a> <a href="#">[2]</a>	Synthetic dioctanoyl PI(3,4)P2 <a href="#">[3]</a>
Molecular Formula	C <sub>25</sub> H <sub>58</sub> N <sub>3</sub> O <sub>19</sub> P <sub>3</sub> <a href="#">[4]</a>	C <sub>25</sub> H <sub>46</sub> O <sub>19</sub> P <sub>3</sub> • 3Na <a href="#">[1]</a>	Not explicitly stated, but is the dioctanoyl form.
Molecular Weight	797.66 g/mol <a href="#">[4]</a>	812.5 g/mol <a href="#">[1]</a>	Not explicitly stated.
Storage	-20°C	-20°C <a href="#">[1]</a> <a href="#">[2]</a>	Information not available in search results.
Solubility	Information not available in search results.	Water: 10 mg/mL <a href="#">[1]</a> <a href="#">[2]</a>	Information not available in search results.

## Performance in Experimental Applications

Direct comparative studies of **08:0 PI(3,4)P2** from different commercial sources are not readily available in the published literature. However, products from these suppliers are widely used and have been cited in numerous peer-reviewed studies. This section highlights the application of these products in key experimental assays.

### In Vitro Biophysical Assays

Avanti Polar Lipids' **08:0 PI(3,4)P2** has been utilized in studies investigating the interaction of phosphoinositides with proteins. For instance, it was used to study the conformational changes in  $\beta$ -arrestin 1 ( $\beta$ arr1) upon binding to different phosphoinositides. These experiments

demonstrated that, like PI(4,5)P<sub>2</sub>, PI(3,4)P<sub>2</sub> can induce conformational changes in the finger loop of  $\beta$ arr1.[5]

## Cell-Based Signaling Assays

While specific examples for **08:0 PI(3,4)P<sub>2</sub>** from Cayman Chemical and Echelon Biosciences in cell-based assays were not prominent in the search results, the general utility of synthetic PI(3,4)P<sub>2</sub> is well-established. These lipids are often used to study the activation of downstream effectors like AKT/PKB.[3]

Echelon Biosciences provides a PI(3,4)P<sub>2</sub> Mass ELISA kit which is a competitive ELISA for measuring the amount of PI(3,4)P<sub>2</sub> extracted from cells.[6] This indicates their products are suitable for quantitative cellular lipid analysis.

## Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are examples of methodologies employed in studies using commercially available **08:0 PI(3,4)P<sub>2</sub>**.

### Protein-Lipid Interaction Assay (based on $\beta$ -arrestin 1 study)

This protocol is adapted from a study that utilized **08:0 PI(3,4)P<sub>2</sub>** from Avanti Polar Lipids to assess protein conformational changes.[5]

Objective: To measure the conformational changes in a protein (e.g.,  $\beta$ -arrestin 1) upon binding to **08:0 PI(3,4)P<sub>2</sub>** using fluorescence spectroscopy.

Materials:

- Purified protein of interest (e.g.,  $\beta$ -arrestin 1)
- **08:0 PI(3,4)P<sub>2</sub>** (Avanti Polar Lipids, Cat# 850183)
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
- Fluorometer

**Procedure:**

- Prepare a stock solution of **08:0 PI(3,4)P2** in the assay buffer.
- Dilute the protein of interest to the desired final concentration in the assay buffer.
- In a cuvette, mix the protein solution with varying concentrations of the **08:0 PI(3,4)P2** stock solution.
- Incubate the mixture for a specified time at a controlled temperature to allow for binding.
- Measure the fluorescence emission spectrum of the protein in the presence and absence of **08:0 PI(3,4)P2**.
- Analyze the changes in the fluorescence signal to determine the extent of conformational change.

## Cellular Lipid Quantification using ELISA (based on Echelon Biosciences' protocol)

This protocol is a general workflow for quantifying cellular PI(3,4)P2 levels using a competitive ELISA, such as the one offered by Echelon Biosciences.[\[6\]](#)

**Objective:** To quantify the amount of PI(3,4)P2 in cell lysates.

**Materials:**

- Cultured cells
- Lipid extraction reagents (e.g., chloroform, methanol, HCl)
- PI(3,4)P2 Mass ELISA Kit (Echelon Biosciences, Cat# K-3800)
- Microplate reader

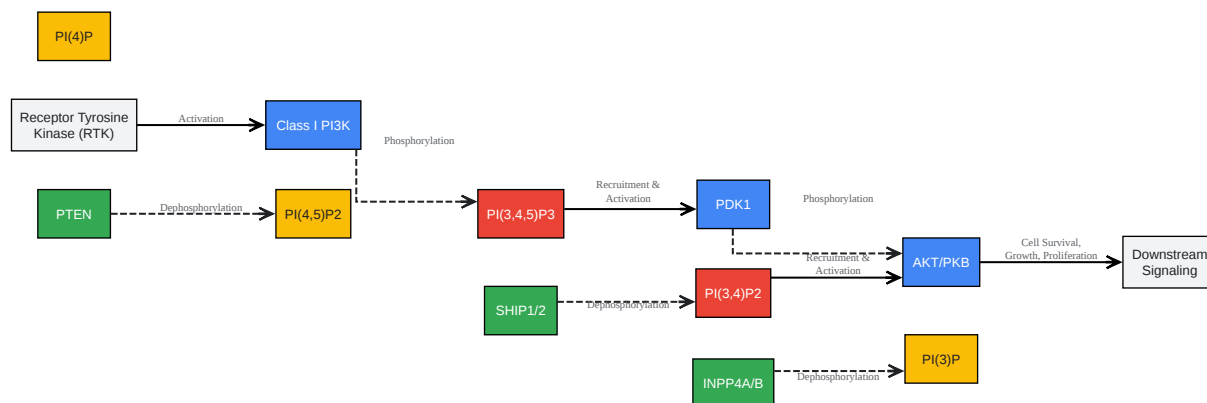
**Procedure:**

- Culture and treat cells as required for the experiment.

- Perform lipid extraction from cell pellets using an appropriate method.
- Dry the extracted lipids.
- Resuspend the dried lipid extracts in the assay buffer provided in the kit.
- Follow the manufacturer's instructions for the competitive ELISA, which typically involves:
  - Incubating the lipid extracts with a PI(3,4)P2 detector protein.
  - Adding this mixture to a plate coated with PI(3,4)P2.
  - Washing away unbound components.
  - Adding a secondary antibody and a detection substrate.
- Measure the absorbance using a microplate reader. The signal is inversely proportional to the amount of PI(3,4)P2 in the sample.[\[6\]](#)
- Calculate the concentration of PI(3,4)P2 in the samples by comparing the results to a standard curve.

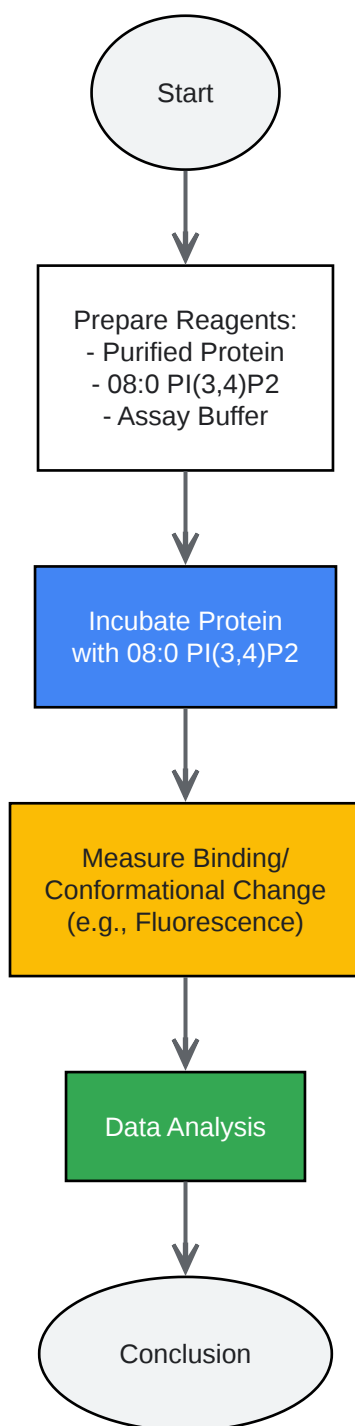
## Signaling Pathway and Experimental Workflow

To provide context for the application of **08:0 PI(3,4)P2**, the following diagrams illustrate the PI(3,4)P2 signaling pathway and a typical experimental workflow for studying protein-lipid interactions.



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Caption: PI(3,4)P2 Signaling Pathway.



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Caption: Protein-Lipid Interaction Workflow.

In conclusion, while direct comparative performance data for commercially available **08:0 PI(3,4)P2** is scarce, products from Avanti Polar Lipids, Cayman Chemical, and Echelon

Biosciences are well-established in the research community. The choice of supplier may depend on factors such as the required salt form, formulation, and the specific application. Researchers are encouraged to consult the manufacturers' documentation and relevant literature when selecting a product for their experimental needs.

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